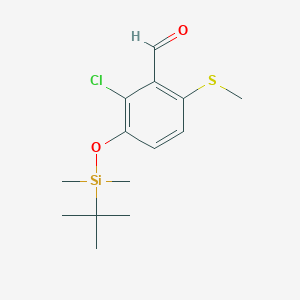

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isomerization and Protective Group Chemistry

- Isomerization of tert-butyldimethylsilyl Protecting Groups : The tert-butyldimethylsilyl group is known for its isomerization between 0-2′ and 0-3′ in ribonucleosides in solution, which is significantly influenced by the solvent type. This property has implications for the stability and reactivity of protected nucleosides in synthetic applications (Olgivie & Entwistle, 1981).

Synthesis of Amines

- Versatile Intermediates for the Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines have been highlighted as versatile intermediates for the asymmetric synthesis of a wide range of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide and a variety of aldehydes and ketones, showcasing the tert-butyldimethylsilyl group's utility in activating imines for nucleophilic addition reactions (Ellman, Owens, & Tang, 2002).

Oxidation Reactions

- Chromium-Catalyzed Oxidation of Secondary Benzylic Alcohols : The tert-butyldimethylsilyl group's presence has been found compatible with the chromium(VI) oxide/tert-butyl hydroperoxide system for the oxidation of secondary benzylic alcohols to ketones, indicating its stability and versatility in oxidative conditions (Muzart & Nait Ajjou, 1993).

Catalysis and Reaction Mechanisms

- Lewis Base Activation of Lewis Acids : The activation of weak Lewis acid silicon tetrachloride by the chiral bisphosphoramide (R,R)-3 forms a highly reactive chiral trichlorosilyl cation. This catalyzes aldol addition reactions between aldehydes and silyl ketene acetals, demonstrating the tert-butyldimethylsilyl group's role in enhancing the reactivity and enantioselectivity of these reactions (Denmark, Wynn, & Beutner, 2002).

Advanced Materials and Polymer Synthesis

- Synthesis of Low-Band-Gap Polymers : New derivatives of poly(isothianaphthene methine) synthesized through a polycondensation reaction involving tert-butyldimethylsilyl protected isothianaphthene and benzaldehydes exhibit liquid crystalline properties and electrical conductivities, showcasing the role of tert-butyldimethylsilyl derivatives in the development of advanced materials (Kiebooms, Goto, & Akagi, 2001).

Propriétés

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSFUCCQNBVKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2763744.png)

![3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2763745.png)

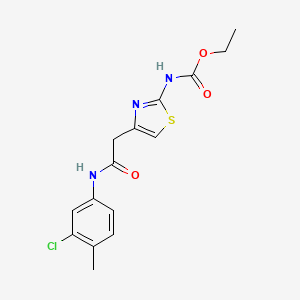

![Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2763747.png)

![Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl-](/img/structure/B2763748.png)

![2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2763750.png)

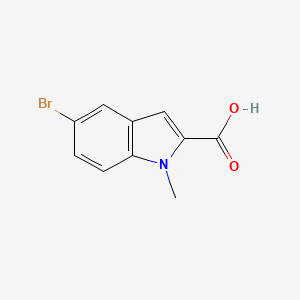

![ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2763752.png)

![2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2763754.png)

![5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2763755.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2763758.png)

![2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)

![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2763763.png)